molecular formula C7H16ClNO2 B1612326 Tert-butyl 2-aminopropanoate hydrochloride CAS No. 69320-88-3

Tert-butyl 2-aminopropanoate hydrochloride

Cat. No.: B1612326
CAS No.: 69320-88-3
M. Wt: 181.66 g/mol
InChI Key: WIQIWPPQGWGVHD-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminopropanoate hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQIWPPQGWGVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620043
Record name tert-Butyl alaninate--hydrogen chloride (1/1)
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Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69320-88-3, 13404-22-3
Record name tert-Butyl alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl alaninate hydrochloride
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Record name tert-butyl 2-aminopropanoate hydrochloride
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Significance in Synthetic Organic Chemistry

The primary significance of tert-butyl 2-aminopropanoate hydrochloride in synthetic organic chemistry lies in its role as a versatile building block, particularly in the construction of peptide bonds. The hydrochloride salt form enhances its stability and handling properties, making it a convenient reagent in various reaction setups.

The compound is frequently employed in peptide coupling reactions, where the free amine group, liberated in situ by the addition of a non-nucleophilic base such as diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA), reacts with an N-protected amino acid or a carboxylic acid. google.com This reaction is typically facilitated by a coupling reagent to form an amide bond. Common coupling agents used in conjunction with this compound include 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), often with the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt). google.comgoogle.com

A notable application of this compound is in the synthesis of complex pharmaceutical agents. For instance, it has been utilized in the preparation of novel glucagon-like peptide-1 (GLP-1) receptor modulators. google.com In a specific example, this compound was reacted with a carboxylic acid in the presence of HATU and DIEA in a solution of dimethylformamide (DMF) to yield the desired amide product. google.com

Role As a Chiral Building Block

The availability of enantiomerically pure forms of tert-butyl 2-aminopropanoate hydrochloride, specifically the (S) and (R) isomers, makes it an invaluable chiral building block in asymmetric synthesis. google.comeontrading.uk This allows for the introduction of a defined stereocenter into a target molecule, which is of paramount importance in the development of pharmaceuticals, where the biological activity of a compound is often dependent on its stereochemistry.

The (S)-enantiomer, derived from the naturally occurring L-alanine, is the more commonly utilized form. google.com Its application is prominent in the synthesis of peptides and peptidomimetics, where maintaining the stereochemical integrity of the amino acid backbone is crucial. For example, (S)-tert-butyl 2-aminopropanoate hydrochloride has been used as a starting material in the synthesis of complex conjugates, including those for targeted drug delivery systems like antibody-drug conjugates (ADCs). google.com In one patented synthesis, it was coupled with an N-protected (S)-alanine derivative to form a dipeptide fragment, a key intermediate in the construction of a larger therapeutic molecule. google.comechemi.com

The utility of this chiral building block extends to the synthesis of non-peptidic molecules as well. Researchers have employed (S)-tert-butyl 2-aminopropanoate hydrochloride in the creation of inhibitors for enzymes such as histone deacetylases (HDACs). nih.gov In the synthesis of a series of HDAC inhibitors, it was coupled with an N-protected leucine (B10760876) derivative to create a dipeptide-like structure that forms part of the final inhibitor molecule. nih.gov This highlights how the defined stereochemistry of the alanine (B10760859) unit is transferred to the target compound, influencing its binding affinity and selectivity for the biological target.

Overview of Research Trajectories

Direct Esterification Approaches

Direct esterification methods involve the one-step reaction of alanine (B10760859) with a tert-butylating agent. These methods are often favored for their atom economy and procedural simplicity.

Acid-Catalyzed Esterification with tert-Butanol (B103910)

The direct esterification of alanine with tert-butanol is a common method, typically requiring a strong acid catalyst to facilitate the reaction. A widely used industrial process involves the reaction of an amino acid with isobutylene (B52900), which serves as the source of the tert-butyl group, in the presence of an acid catalyst. google.com This reaction is generally performed in an autoclave at room temperature. google.com

The choice of acid catalyst is crucial for the reaction's success. While sulfuric acid can be used, it often leads to longer reaction times. google.com Alternative catalysts such as p-toluenesulfonic acid (PTSA) or silica-impregnated sulfuric acid have been employed to improve the process. google.com The reaction is typically carried out in solvents like dichloromethane (B109758) or dioxane over several days. google.com Following the esterification, the resulting free base, tert-butyl 2-aminopropanoate, is isolated and then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether. google.com

Another approach involves using tert-butyl acetate (B1210297) as both the tert-butylating agent and the solvent, catalyzed by a strong acid like perchloric acid (HClO₄). thieme-connect.comrsc.org This method avoids the need for gaseous isobutylene. However, perchloric acid is a hazardous material, which can limit its application. thieme-connect.com A more recent development utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate, which has been shown to afford tert-butyl esters from free amino acids in high yields and with faster reaction times compared to conventional methods. thieme-connect.comorganic-chemistry.org

CatalystReagentsSolventConditionsOutcomeReference(s)
H₂SO₄Alanine, IsobutyleneDichloromethaneAutoclave, Room Temp, 4-5 daysForms the tert-butyl ester google.com
PTSAAlanine, IsobutyleneDioxaneAutoclave, Room Temp, 2-3 daysForms the tert-butyl ester google.com
HClO₄Alaninetert-Butyl acetateRoom Temp, 48 hForms the tert-butyl ester rsc.org
Tf₂NHAlaninetert-Butyl acetateNot specifiedFaster reaction, high yield thieme-connect.comorganic-chemistry.org

Coupling Agent-Mediated Esterification

Coupling agents are frequently used to activate the carboxylic acid group of alanine, facilitating its esterification with tert-butanol. This method is common in peptide synthesis. Carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are often employed. peptide.com The reaction typically includes an additive like 4-(dimethylamino)pyridine (DMAP), which acts as a catalyst. reddit.comresearchgate.net

A notable strategy involves the in-situ formation of benzotriazole (B28993) esters from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net These activated esters are highly reactive intermediates that efficiently react with tert-butyl alcohol to form the desired tert-butyl ester. researchgate.net This reaction can be catalyzed by DMAP or a solid base like calcined hydrotalcite. researchgate.net

Coupling AgentAdditive/CatalystReactantsOutcomeReference(s)
DCCDMAPN-Boc-Alanine, tert-ButanolForms N-Boc-Alanine tert-butyl ester reddit.com
EDCHOBt, DMAPPhenylacetic acid, tert-ButanolFormation of tert-butyl phenylacetate (B1230308) (45% yield) researchgate.net

Indirect Synthetic Routes

Indirect routes to this compound involve multiple steps, often beginning with a protected form of alanine. These methods can offer advantages in terms of purity and compatibility with sensitive functional groups.

Protection Group Strategies (e.g., Boc-protection of amino acids followed by esterification)

A robust and widely practiced method involves the protection of the amino group of alanine before the esterification step. The tert-butoxycarbonyl (Boc) group is a common choice for amine protection due to its stability under various conditions and its straightforward removal under acidic conditions. organic-chemistry.org

The synthesis begins with the N-protection of alanine using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The resulting N-Boc-alanine is then esterified. This can be achieved using various methods, including reaction with tert-butyl trichloroacetimidate (B1259523) or by using coupling agents like DCC and a catalytic amount of DMAP with tert-butanol. reddit.com

The final step is the deprotection of the amino group. The N-Boc group is readily cleaved under anhydrous acidic conditions, for instance, using a solution of hydrogen chloride in an organic solvent like 1,4-dioxane. researchgate.net This one-pot deprotection and salt formation yields the desired this compound with high purity. researchgate.net This strategy is orthogonal, as the tert-butyl ester remains stable during the removal of base-labile protecting groups like Fmoc. organic-chemistry.org

Transesterification Methods

Transesterification is another synthetic strategy for preparing tert-butyl esters. This method involves the conversion of an existing ester, such as a methyl or ethyl ester of alanine, into the corresponding tert-butyl ester by reaction with tert-butanol, often in the presence of a catalyst. thieme-connect.com

Enzymatic catalysis offers a mild and selective approach to transesterification. Lipases, such as Novozym 435, have been successfully used to catalyze the transesterification of oils with tert-butanol, demonstrating the feasibility of this approach. nih.gov Chemical catalysts can also be employed. For instance, reactions of tert-butyl esters with other alcohols can be facilitated by reagents that form an acid chloride intermediate in situ. organic-chemistry.org While less common for this specific transformation, transesterification remains a viable synthetic option, particularly when a different ester of alanine is a more readily available starting material.

Stereoselective Synthesis of Enantiomers

The synthesis of specific enantiomers, either (S)-tert-butyl 2-aminopropanoate hydrochloride (from L-alanine) or (R)-tert-butyl 2-aminopropanoate hydrochloride (from D-alanine), is crucial for applications in stereospecific synthesis, such as the production of chiral drugs. chemimpex.comorgsyn.org

The most straightforward method to obtain an enantiomerically pure product is to start with an enantiomerically pure amino acid. researchgate.netorgsyn.org For example, L-Alanine tert-butyl ester hydrochloride is prepared by applying the synthetic methods described above to L-alanine. sigmaaldrich.comsynthonix.com The stereochemical integrity of the α-carbon is generally preserved throughout the reaction sequences, including acid-catalyzed esterification and protection/deprotection strategies. organic-chemistry.org

More advanced methods for enantioselective synthesis involve the use of chiral catalysts. For example, cooperative catalysis using an achiral dirhodium(II) complex and a chiral spiro phosphoric acid has been shown to achieve highly enantioselective N-H insertion reactions to create α-amino acid derivatives. rsc.org While this specific example applies to the synthesis of α-alkenyl α-amino acids, it illustrates the principle of creating chirality through catalysis, a strategy that can be adapted for various amino acid derivatives. The retention of stereochemistry is a critical consideration in these synthetic routes. rsc.org

Chiral Auxiliary-Based Methods

Chiral auxiliary-based synthesis is a powerful strategy for controlling stereochemistry in the formation of new chiral centers. wikipedia.org This method involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral or racemic substrate. The auxiliary then directs a subsequent reaction to favor the formation of one diastereomer over the other. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.org

For the synthesis of a specific enantiomer of tert-butyl 2-aminopropanoate, a prochiral precursor would be attached to a chiral auxiliary. Common auxiliaries used in asymmetric amino acid synthesis include Evans oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov

The general sequence for this method is as follows:

Attachment: An achiral precursor, such as a glycine (B1666218) derivative, is covalently bonded to the chiral auxiliary.

Diastereoselective Reaction: The resulting substrate-auxiliary conjugate undergoes a diastereoselective reaction. For creating the alanine side chain, this would typically be an alkylation reaction where a methyl group is introduced. The steric and electronic properties of the auxiliary guide the incoming electrophile (e.g., methyl iodide) to one face of the molecule, resulting in a high diastereomeric excess.

Cleavage: The chiral auxiliary is cleaved from the newly synthesized, enantiomerically enriched amino acid derivative to yield the target molecule. nih.gov

One prominent example of a chiral auxiliary is tert-butanesulfinamide, developed by Ellman. harvard.eduyale.edu This reagent is highly effective for the asymmetric synthesis of a wide variety of chiral amines. yale.edunih.gov The process involves condensing the auxiliary with a carbonyl compound, followed by nucleophilic addition and subsequent cleavage of the sulfinyl group. nih.gov

Table 1: Overview of Chiral Auxiliary-Based Synthesis Steps This table is interactive. Click on the headers to sort.

Step Description Key Considerations
1. Auxiliary Attachment Covalent bonding of a prochiral substrate to the chiral auxiliary. High yield, no racemization of the auxiliary.
2. Diastereoselective Alkylation Introduction of the methyl group to form the alanine structure. The auxiliary directs the stereochemistry. High diastereoselectivity, efficient reaction conditions.
3. Auxiliary Cleavage Removal of the auxiliary to release the chiral amino acid ester. Mild conditions to prevent racemization of the product. The auxiliary should be recoverable.

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach where a small, substoichiometric amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. frontiersin.org This field is broadly divided into transition metal catalysis and organocatalysis.

In the context of preparing chiral tert-butyl 2-aminopropanoate, a common strategy is the asymmetric hydrogenation of a prochiral enamine or dehydroamino acid precursor. A chiral transition metal complex, often based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can selectively add hydrogen across the double bond to produce one enantiomer in high excess.

Organocatalysis, which uses small organic molecules as catalysts, has also become a prominent tool. frontiersin.org Chiral Brønsted acids or bases can activate substrates and control the stereochemical outcome of reactions. frontiersin.org For instance, a confined imidodiphosphorimidate (IDPi) catalyst has been used for the asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals to produce free β²-amino acids in high yield and enantioselectivity. nih.gov While this specific example produces a β-amino acid, the principle of using a chiral catalyst to control the formation of an amino acid from precursors is broadly applicable. The catalyst creates a chiral environment around the substrate, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other.

Enzymatic Synthesis

Enzymes are highly specific biological catalysts that can operate under mild conditions, making them ideal for green chemistry applications. For the synthesis of enantiopure amino acid esters, the most common method is enzymatic kinetic resolution (EKR). rsc.orgmdpi.com

In EKR, an enzyme, typically a lipase (B570770) or protease, selectively acts on one enantiomer of a racemic mixture. researchgate.net For example, starting with racemic tert-butyl 2-aminopropanoate, a lipase could be used to selectively hydrolyze the (S)-enantiomer back to (S)-alanine, leaving the unreacted (R)-tert-butyl 2-aminopropanoate in high enantiomeric excess. The two compounds, now having different chemical properties (an amino acid and an amino acid ester), can be easily separated. Alternatively, starting with racemic alanine, an enzyme could catalyze the esterification of only one enantiomer.

A study on the kinetic resolution of N-acetyl-DL-alanine methyl ester utilized a recombinant esterase from Bacillus cereus expressed in E. coli. nih.gov This system achieved high enantiomeric excess by selectively hydrolyzing one enantiomer. nih.gov Similarly, L-amino acid transaminase from E. coli has been used for the enzymatic resolution of racemic β-heterocyclic alanine derivatives, demonstrating the versatility of enzymes in producing enantiomerically pure amino acids. nih.gov These methods highlight the potential for biocatalytic routes to access specific enantiomers of tert-butyl 2-aminopropanoate.

Purification and Isolation Techniques for Research Applications

The purification of this compound from a reaction mixture involves several standard laboratory procedures designed to isolate the product in high purity. A typical multi-step process is employed following its synthesis, for instance, via the esterification of alanine with isobutylene in the presence of an acid catalyst. google.com

Aqueous Workup: The initial crude reaction mixture is typically washed with a basic aqueous solution, such as 10% sodium bicarbonate, to neutralize any remaining acid catalyst. google.com This is followed by washes with water and brine (a saturated aqueous solution of NaCl) to remove water-soluble impurities and salts. google.com

Extraction of the Free Base: After the workup, the free base form of tert-butyl 2-aminopropanoate is present in an organic solvent. If the reaction was performed in a solvent like dichloromethane, this organic layer is separated. rsc.org If necessary, the product is extracted from an aqueous layer into a water-insoluble organic solvent. google.com The combined organic phases are then dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure (e.g., on a rotary evaporator). rsc.org

Formation and Precipitation of the Hydrochloride Salt: The resulting oil or solid, which is the free amino acid ester, is dissolved in a dry organic solvent such as diethyl ether. google.comresearchgate.net To form the hydrochloride salt, a solution of hydrogen chloride (HCl) in ether is added slowly, or gaseous HCl is bubbled through the solution. google.comresearchgate.net This causes the this compound, which is typically insoluble in nonpolar organic solvents, to precipitate out as a solid. researchgate.net

Final Isolation and Purification: The precipitated solid salt is collected by filtration. researchgate.netgoogle.com It is then washed with a small amount of the solvent (e.g., diethyl ether) to remove any remaining soluble impurities. google.com For higher purity, the product can be further purified by recrystallization. google.com The final product is typically dried under vacuum to remove residual solvent.

Table 2: Purification and Isolation Protocol This table is interactive. Click on the headers to sort.

Step Procedure Purpose
1 Wash with NaHCO₃ solution Neutralize excess acid catalyst.
2 Wash with water and brine Remove water-soluble impurities and salts.
3 Dry organic layer (e.g., with Na₂SO₄) Remove residual water from the organic solvent.
4 Concentrate under vacuum Remove the organic solvent to isolate the crude free base.
5 Dissolve in dry ether and add HCl Convert the free base to its hydrochloride salt, causing it to precipitate. google.com
6 Filter and wash the solid Isolate the solid product and wash away impurities. researchgate.net
7 Recrystallize (optional) Achieve high purity of the final product. google.com

Green Chemistry and Sustainable Synthesis Considerations

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several strategies can be applied to the synthesis of this compound to improve its environmental footprint.

Use of Greener Solvents and Catalysts: Traditional esterification methods often use volatile and hazardous organic solvents. The use of ionic liquids as both solvent and catalyst has been explored for amino acid esterification, offering a more environmentally benign alternative due to their low volatility and potential for recyclability. researchgate.net

Catalytic Routes: The direct esterification of alanine can be achieved using solid acid catalysts like silica-impregnated sulfuric acid or zeolites. google.comacs.org These catalysts are often recoverable and reusable, reducing waste compared to stoichiometric mineral acid catalysts. acs.org

Atom Economy: Synthesis design should maximize the incorporation of all materials used in the process into the final product. Direct esterification of alanine with isobutylene, catalyzed by an acid, is an addition reaction and thus has a high theoretical atom economy. google.com

Biocatalysis: As discussed in section 2.3.3, using enzymes for synthesis or resolution operates under mild, aqueous conditions, avoiding harsh reagents and solvents. nih.govnih.gov This represents a key green chemistry approach.

Reducing Protecting Group Steps: Some synthetic routes require the N-protection of the amino acid before esterification, followed by a deprotection step. acs.org Developing methods that allow for direct, selective esterification without the need for these extra steps improves efficiency and reduces waste. For example, methods using thionyl chloride in an alcohol can directly convert an amino acid to its ester hydrochloride salt. google.com

An optimized ester hydrolysis method using calcium(II) iodide has been reported as a green alternative for deprotecting amino esters, avoiding toxic materials like organotin compounds. mdpi.com Such principles can be applied to related transformations in the synthesis of amino acid derivatives.

Peptide and Peptidomimetic Synthesis

The primary application of this compound is in the synthesis of peptides and peptidomimetics. In peptide synthesis, it is essential to selectively protect the reactive functional groups of amino acids—the α-amino group and the carboxyl group—to ensure that amide bonds form in the correct sequence. libretexts.orgpeptide.com The tert-butyl ester of alanine (alaninate) effectively shields the carboxyl group, allowing the free amino group (after neutralization of the hydrochloride salt) to participate in peptide bond formation. quimicaorganica.org

Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a cornerstone of modern peptide chemistry, allowing for the efficient, automated assembly of peptide chains on an insoluble polymer support. peptide.comalbany.edu In the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal strategy, the temporary Nα-Fmoc group is removed with a base, while the more permanent side-chain protecting groups, often tert-butyl ethers or esters, are cleaved at the end of the synthesis with strong acid. rsc.orgbeilstein-journals.org Tert-butyl esters, derived from precursors like this compound, are integral to this methodology for protecting the C-terminus or the side chains of acidic amino acids like aspartic acid and glutamic acid. peptide.com

The bulky tert-butyl group plays a significant role in the outcomes of peptide synthesis. Its primary function is to provide steric hindrance that effectively prevents the protected carboxyl group from participating in unwanted side reactions during the coupling steps. nih.gov This protection is critical for maintaining the integrity of the synthetic sequence.

A major challenge in peptide synthesis is the risk of racemization (or epimerization) of the chiral α-carbon, particularly during the activation of the carboxyl group for coupling. nih.gov Research has shown that the choice of coupling reagents and reaction conditions is critical. For instance, in Boc-chemistry SPPS, the use of in situ neutralization protocols with coupling reagents like HBTU has been demonstrated to significantly enhance the efficiency of chain assembly and proceed with no detectable racemization during the base-catalyzed coupling step. researchgate.net Furthermore, studies on alternative deprotection methods, such as using zinc bromide, have also confirmed that cleavage of the tert-butyl ester can be achieved without causing racemization of the α-carbon. researchgate.net

Synthetic Strategy/ConditionKey Reagent(s)Impact on RacemizationSource
Boc-SPPS with in situ neutralizationHBTUNo racemization detected in the coupling step. researchgate.net
Selective tert-Butyl Ester DeprotectionZnBr₂Cleavage occurred without α-epimerization. researchgate.net
C-terminal Cysteine on 2-chlorotrityl resinPiperidine (for Fmoc removal)Significant epimerization observed. nih.gov

The removal of the tert-butyl protecting group is a critical final step in many peptide synthesis strategies. The standard method for cleaving tert-butyl esters and other tBu-based side-chain protecting groups is acidolysis. peptide.com A solution of trifluoroacetic acid (TFA), typically in dichloromethane (DCM), is commonly used for this purpose. peptide.com In the Boc/Bzl protection strategy, the Nα-Boc group is removed with a moderate acid like TFA, while the more stable benzyl-based side-chain protecting groups require very strong acids, such as anhydrous hydrogen fluoride (B91410) (HF), for cleavage. peptide.com

The mechanism of TFA-mediated deprotection involves the protonation of the ester oxygen followed by the elimination of isobutylene, which is liberated as a volatile gas. peptide.com This process generates a stable tert-butyl cation. These cations are reactive electrophiles and can undesirably modify sensitive amino acid residues like tryptophan or methionine. peptide.com To prevent these side reactions, "scavengers" such as triisopropylsilane (B1312306) (TIS) or water are typically added to the cleavage cocktail to trap the carbocations.

While TFA is the most common reagent, other methods have been developed for more selective deprotection. For instance, zinc bromide (ZnBr₂) in DCM has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of certain other acid-labile protecting groups, offering an alternative pathway for syntheses requiring nuanced deprotection schemes. researchgate.netacs.org

ReagentTypical ConditionsSelectivity/ApplicationSource
Trifluoroacetic Acid (TFA)50-95% in DCM, often with scavengers (e.g., TIS, H₂O)Standard for global deprotection in Fmoc/tBu SPPS; removes Boc, tBu, Trt groups. peptide.comresearchgate.net
Hydrogen Fluoride (HF)Anhydrous HF, with scavengers (e.g., anisole)Strong acid for final cleavage in Boc/Bzl SPPS; removes Bzl, Tos groups. peptide.com
Zinc Bromide (ZnBr₂)ZnBr₂ in Dichloromethane (DCM)Allows for selective deprotection of tBu esters in the presence of certain other acid-labile groups like PhF protected amines. researchgate.netacs.org

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis remains a vital method, especially for the large-scale industrial production of peptides. ug.edu.pl In this approach, tert-butyl esters are a preferred choice for protecting the C-terminal carboxyl group. ug.edu.pl The synthesis proceeds by coupling amino acid or peptide fragments in a suitable solvent, with purification of the intermediate product after each step. beilstein-journals.org The tert-butyl ester provides robust protection throughout the various coupling and deprotection cycles needed to elongate the peptide chain. It is often used in tandem with Nα-protecting groups like Boc or benzyloxycarbonyl (Z), which can be removed without affecting the C-terminal tert-butyl ester, thereby ensuring orthogonality. ug.edu.pl

The versatility of protecting groups like the tert-butyl ester is fundamental to the synthesis of modified peptides and peptide conjugates. SPPS protocols have been developed that allow for the incorporation of non-canonical or modified amino acids, enabling the creation of peptides with novel functions. uochb.cz

The synthesis of complex peptide architectures, such as heterodimeric peptides with non-native linkages, relies on a sophisticated interplay of orthogonal protecting groups. For example, in the synthesis of an insulin-like peptide analogue, interchain disulfide bonds were replaced with more stable lactam bridges. nih.gov This was achieved through a total stepwise SPPS approach using a combination of protecting groups, including acid-labile Asp-OtBu (tert-butyl ester) and Boc groups, alongside other selectively removable groups, to direct the formation of the correct amide bonds. nih.gov Such strategies also enable the post-synthetic modification of peptides to create peptide-drug conjugates or attach labels for use as chemical biology probes. uochb.cz

Solid-Phase Peptide Synthesis (SPPS)

Construction of Complex Organic Molecules

Beyond peptides, amino acid derivatives like this compound are valuable chiral building blocks for the synthesis of complex organic molecules, including natural products and pharmaceuticals. nih.govacs.org The tert-butyl group serves as a reliable protecting group for the carboxylic acid function, allowing other parts of the molecule to be manipulated chemically. nih.gov

For example, the synthesis of the drug Edoxaban, an oral anticoagulant, involves intermediates derived from optically active amines. google.com Similarly, in the synthesis of allylglycine analogues, a key step involves a palladium-catalyzed cross-coupling reaction with a protected amino acid derivative, demonstrating the integration of these building blocks into advanced synthetic sequences. orgsyn.org The presence of both a protected carboxyl group and a reactive amine (as the hydrochloride salt) in a single, enantiomerically defined molecule makes this compound a versatile starting point for constructing stereochemically complex targets.

Amination Reactions

The primary amino group of tert-butyl 2-aminopropanoate is a potent nucleophile, making the compound a valuable reagent in reactions that form new carbon-nitrogen bonds. While not an aminating agent in the sense of delivering an NH2 group to an unfunctionalized carbon, it readily participates in acylation and alkylation reactions at its nitrogen atom.

Its most common application in this context is in peptide synthesis, where it serves as the N-terminal building block. The amine group attacks an activated carboxyl group of another amino acid or peptide fragment to form an amide (peptide) bond. This reaction is fundamental to the stepwise construction of complex peptide chains. chemimpex.com The hydrochloride salt is typically neutralized in situ using a non-nucleophilic base to free the primary amine for the coupling reaction.

Esterification and Transamidation Reactions

The tert-butyl ester moiety of the compound is a robust protecting group for the carboxylic acid, stable under many reaction conditions but amenable to specific transformations. While direct esterification of the protected carboxyl group is not typical, the tert-butyl group can be converted to other esters or amides through a two-step process involving its deprotection.

More advanced methods allow for the direct conversion of tert-butyl esters into other esters (transesterification) and amides. For instance, a one-pot synthesis has been developed where tert-butyl esters react with an agent like α,α-dichlorodiphenylmethane in the presence of a catalyst such as tin(II) chloride. google.com This generates an acid chloride intermediate in situ, which then readily reacts with various alcohols or amines to yield the desired ester or amide. google.com This catalytic approach provides an efficient pathway for converting tert-butyl 2-aminopropanoate into a wide range of alaninate (B8444949) derivatives under mild conditions. google.com

Role in Prodrug Design and Synthesis

Prodrug design is a key strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound is an important building block in this field, particularly for creating amino acid prodrugs of parent drugs containing hydroxyl groups. The amino acid moiety can improve solubility, membrane permeability, and metabolic stability, with the active drug being released in vivo through enzymatic (e.g., esterase) cleavage.

A notable application is in the development of novel antiplatelet agents based on the thienopyridine scaffold, which are P2Y12 receptor antagonists. rsc.orgub.edu In this context, researchers have synthesized a series of amino acid prodrugs of 2-hydroxytetrahydrothienopyridine. The synthesis involves coupling an N-Boc-protected amino acid, such as N-Boc-L-alanine, to the hydroxyl group of the thienopyridine core. rsc.org The resulting ester-linked conjugate is then deprotected using hydrochloric acid to yield the final amino acid prodrug hydrochloride, such as 5-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl 2-aminopropanoate hydrochloride. rsc.org This strategy aims to optimize the therapeutic profile of this important class of drugs. ub.edu

Chelation Chemistry and Ligand Synthesis

Amino acids and their esters are well-known for their ability to act as chelating ligands, forming stable complexes with a variety of metal ions. Tert-butyl 2-aminopropanoate can function as a bidentate ligand, coordinating to a metal center through the lone pair of electrons on the amino nitrogen and the carbonyl oxygen atom. nih.govnih.gov This forms a stable five-membered ring structure with the metal ion.

These metal complexes have applications in catalysis, analytical chemistry, and as potential therapeutic or diagnostic agents. The synthesis of such complexes typically involves reacting the amino acid ester hydrochloride with a suitable metal salt in a solvent, often with the addition of a base to deprotonate the ammonium (B1175870) group and facilitate coordination. The tert-butyl group provides steric bulk and influences the solubility and electronic properties of the resulting metal complex. The development of chiral ligands derived from amino acid esters is also crucial for asymmetric catalysis, where the stereochemistry of the ligand directs the stereochemical outcome of the reaction. researchgate.net

Role in Diversification of Bioactive Scaffolds

The utility of this compound extends to the structural modification and diversification of known bioactive scaffolds. By incorporating this alanine unit, chemists can systematically alter the physicochemical properties of a parent molecule, leading to new analogues with potentially enhanced activity, selectivity, or pharmacokinetic profiles.

Synthesis of Phosphinic Compounds with Enhanced Biological Activity

Phosphinic peptides, where a traditional amide bond is replaced by a phosphinic acid linkage (-CH2-P(O)(OH)-), are of significant interest as transition-state analogue inhibitors of metalloproteases and other enzymes. nih.gov Tert-butyl 2-aminopropanoate is a valuable building block for synthesizing these complex molecules.

One common strategy involves the coupling of an N-protected amino acid ester with a suitable phosphinic acid building block. nih.gov For example, the free amine of tert-butyl alaninate can be coupled to a pre-formed phosphinic acid moiety containing another amino acid mimic. Alternatively, a key step in building phosphinic pseudopeptides is the phospha-Michael addition, which involves the addition of an H-phosphinic acid derivative to an electrophile. nih.gov The alanine tert-butyl ester can be incorporated as one of the peptide components linked to this core. These synthetic routes allow for the creation of structurally diverse phosphinic compounds that serve as potent and specific enzyme inhibitors. researchgate.net

Derivatives in Thienopyridine Scaffolds

As introduced in the context of prodrugs, this compound plays a direct role in creating derivatives of thienopyridines, an important class of antiplatelet drugs. ub.edupeptide.com A key synthetic strategy involves the esterification of a 2-hydroxy-tetrahydrothienopyridine core with various N-Boc-L-amino acids, including N-Boc-L-alanine, using coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 4-Dimethylaminopyridine (DMAP). rsc.org

After the coupling reaction, the tert-butoxycarbonyl (Boc) protecting group is removed from the nitrogen atom. This is typically achieved by stirring the intermediate compound in a solution of hydrochloric acid in an organic solvent, such as ethyl acetate. rsc.org This final deprotection step not only liberates the primary amine but also forms the hydrochloride salt, yielding the target thienopyridine derivative. This process has been used to generate a library of compounds for biological evaluation. rsc.org

Below is a table summarizing examples of thienopyridine derivatives synthesized using this approach.

Compound IDR Group on ThienopyridineAmino Acid MoietyFinal FormReference
5a 1-(2-Chlorophenyl)-2-methoxy-2-oxoethylAlanineHydrochloride Salt rsc.org
5c 2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethylAlanineHydrochloride Salt rsc.org

These studies demonstrate a robust application of this compound in diversifying a key medicinal scaffold to produce novel drug candidates. rsc.orgub.edu

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation in Synthesis

The synthesis of tert-butyl 2-aminopropanoate hydrochloride is typically a two-step process: the esterification of alanine (B10760859) to form the tert-butyl ester, followed by the formation of the hydrochloride salt.

The core of the synthesis is the formation of the tert-butyl ester. This reaction generally proceeds via a mechanism analogous to a unimolecular nucleophilic substitution (SN1) reaction. rsc.orgyoutube.com A common method involves reacting the amino acid with isobutylene (B52900) in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (PTSA) or sulfuric acid. google.com Alternatively, tert-butyl acetate (B1210297) with a strong acid like perchloric acid can be used. rsc.org

The elucidated mechanism involves the following key stages:

Protonation and Carbocation Formation : In an acidic environment, a proton source (like isobutylene or the acid catalyst itself) protonates the carbonyl oxygen of the carboxylic acid group of alanine, or more commonly, generates a tert-butyl carbocation. The formation of this tertiary carbocation is a critical, rate-determining step, favored due to its high stability. rsc.orgyoutube.com

Nucleophilic Attack : The carboxylic acid group of alanine acts as a nucleophile, attacking the highly electrophilic tert-butyl carbocation. This forms the tert-butyl ester of alanine.

Salt Formation : The resulting free amine of the alanine tert-butyl ester is then treated with hydrochloric acid (HCl). google.com The lone pair of electrons on the nitrogen atom of the amino group attacks the proton of the HCl, forming a stable ammonium (B1175870) salt, this compound. youtube.com This step is typically performed in a non-aqueous solvent like ether to facilitate precipitation of the salt. google.com

This SN1-like pathway is favored because the formation of a stable tertiary carbocation is more energetically favorable than a direct bimolecular displacement (SN2), which would be sterically hindered. rsc.org

Steric and Electronic Effects of the tert-Butyl Group on Reactivity

Steric Effects: The most prominent feature of the tert-butyl group is its large size. This steric bulk provides kinetic stabilization to the molecule by physically hindering the approach of reactants to adjacent functional groups. researchgate.netnumberanalytics.com In the context of this compound, the bulky ester group can protect the ester linkage from nucleophilic attack and enzymatic hydrolysis, making it a robust protecting group in peptide synthesis. researchgate.net This steric hindrance also imparts a degree of conformational rigidity to the molecule. chemrxiv.org

Electronic Effects: Electronically, the tert-butyl group acts as a weak electron-donating group through hyperconjugation. This effect can influence the reactivity of the molecule by stabilizing adjacent positive charges. For instance, the electron-donating nature of the alkyl groups helps stabilize the tertiary carbocation intermediate formed during its synthesis. rsc.org In more complex systems, the insertion of tert-butyl groups has been shown to raise the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), an effect attributed to a combination of hyperconjugation and electrostatic destabilization. nih.gov

Effect TypeDescriptionImpact on this compound
Steric Hindrance The large spatial volume of the group physically blocks access to nearby reactive sites. researchgate.netnumberanalytics.comIncreases stability of the ester bond against hydrolysis; influences conformational preferences.
Kinetic Stabilization Slows down reaction rates by increasing the activation energy for reactant approach. researchgate.netContributes to the utility of the tert-butyl ester as a protecting group in synthesis.
Conformational Rigidity Restricts free rotation around single bonds, leading to more defined molecular shapes. chemrxiv.orgLimits the number of low-energy conformations the molecule can adopt.
Hyperconjugation (Electronic) Electron donation from the C-H σ-bonds to an adjacent empty or partially filled p-orbital. nih.govStabilizes the tert-butyl carbocation intermediate during synthesis.

Solvent Effects on Reaction Outcomes

The choice of solvent is critical in the synthesis of this compound, primarily because the reaction proceeds through a charged intermediate (a carbocation). The rate of SN1 reactions is highly dependent on the polarity of the solvent. scribd.com

Polar protic solvents, such as water or alcohols, are particularly effective at accelerating SN1 reactions. They can stabilize the transition state and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions, thereby lowering the activation energy of the rate-determining step. scribd.com However, in the synthesis of amino acid esters, the use of water must be carefully controlled to avoid competitive hydrolysis of the product. orgsyn.org

In practice, the synthesis is often carried out in less nucleophilic polar or nonpolar aprotic solvents like dioxane or dichloromethane (B109758) to minimize side reactions, with the understanding that the reaction may proceed more slowly. google.com The final salt formation step is often conducted in a nonpolar solvent like ether to decrease the solubility of the ionic hydrochloride salt and promote its precipitation. google.com

Solvent PropertyEffect on SN1-type EsterificationExample
Polarity Higher polarity stabilizes the carbocation intermediate, increasing the reaction rate. scribd.comWater/isopropanol mixtures show increased rates with higher water content. scribd.com
Protic vs. Aprotic Protic solvents can solvate both the leaving group and the carbocation, accelerating the reaction.Dichloromethane or dioxane are often used to control reactivity. google.com
Nucleophilicity Highly nucleophilic solvents can compete with the desired nucleophile (alanine), leading to side products.The use of tert-butyl acetate as both reactant and solvent minimizes competitive reactions. rsc.org

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful tool for investigating the properties of this compound at a molecular level, offering insights that are difficult to obtain through experimental means alone.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. nih.gov For this compound, rotations around the C-C and C-O single bonds allow the molecule to adopt various shapes. Computational methods, such as molecular mechanics (MM) or higher-level quantum chemistry calculations, are used to determine the preferred conformations. upenn.edursc.org

Computational models can be used to map the potential energy surface of a chemical reaction, providing a detailed picture of the reaction mechanism. This involves calculating the energies of the reactants, products, transition states, and any intermediates. For the synthesis of tert-butyl 2-aminopropanoate, these calculations can validate the proposed SN1 mechanism.

The calculations would focus on comparing the energy barriers (activation energies) for different possible pathways. For instance, the energy required to form the stable tertiary tert-butyl carbocation (an SN1 intermediate) would be calculated and compared to the energy of a hypothetical SN2 transition state. Such studies consistently show that for tertiary substrates, the carbocation pathway is significantly lower in energy, confirming it as the operative mechanism. rsc.org

As a derivative of a natural amino acid, this compound is a relevant molecule for studies in medicinal chemistry and drug design. Computational docking and molecular dynamics simulations are used to model how this or larger molecules containing this moiety might interact with biological targets like proteins. researchgate.net

Three primary models describe these interactions: the "lock-and-key," "induced fit," and "conformational selection" models. mdpi.com Docking simulations place the ligand into the binding site of a protein to predict its binding orientation and affinity. The tert-butyl group often contributes to binding through hydrophobic interactions, which are crucial for the binding of many synthetic drugs. nih.gov

Furthermore, the tert-butyl group has a unique utility in experimentally validating these models. It produces a very strong and distinct signal in proton NMR spectroscopy. This allows for the detection of Nuclear Overhauser Effects (NOEs) between the ligand and the protein, which can pinpoint the location of the ligand in the binding site and confirm the predictions of computational models. nih.gov Molecular dynamics simulations can then be used to study the stability of the predicted protein-ligand complex over time. researchgate.net

Advanced Spectroscopic and Analytical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For tert-butyl 2-aminopropanoate hydrochloride, both ¹H and ¹³C NMR are used to confirm the presence and connectivity of all atoms. sagechem.comuni.lu

The ¹H NMR spectrum provides detailed information about the chemical environment, number, and arrangement of protons in the molecule. uni.lu Due to the free rotation around single bonds, the nine protons of the tert-butyl group are chemically equivalent and produce a sharp, strong singlet signal. docbrown.info The protons of the alanine (B10760859) portion of the molecule exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons. The amine protons of the hydrochloride salt typically appear as a broad singlet.

The expected signals in a typical ¹H NMR spectrum are detailed below.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.3-8.6 Broad Singlet 3H -NH₃⁺
~4.1-4.2 Quartet 1H -CH-
~1.55 Doublet 3H CH-CH₃

Note: Chemical shifts are estimations based on analogous structures and can vary depending on the solvent and concentration. uni.ludocbrown.infonih.gov

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum for this compound is expected to show five distinct signals, corresponding to each unique carbon atom in the structure. The carbonyl carbon of the ester is typically found significantly downfield. sagechem.com The two carbons of the tert-butyl group (the quaternary carbon and the three equivalent methyl carbons) are characteristic features of the spectrum. docbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
~170 C=O (Ester carbonyl)
~83 -C(CH₃)₃ (Quaternary)
~50 -CH-NH₃⁺
~28 -C(CH₃)₃ (Methyls)

Note: Chemical shifts are estimations based on analogous structures. sagechem.comdocbrown.info

Mass Spectrometry (MS) for Purity and Molecular Weight Determination

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and assessing the purity of this compound. nih.gov With a molecular formula of C₇H₁₆ClNO₂, its molecular weight is 181.66 g/mol . nih.gov Using soft ionization techniques like Electrospray Ionization (ESI), the molecule is typically observed as its protonated parent molecule (the free amine), having lost HCl. This would correspond to a peak at a mass-to-charge ratio (m/z) of approximately 146.117. uni.lu

A key fragmentation pathway observed for compounds containing a tert-butyl group is the loss of the neutral ester portion to form the highly stable tert-butyl cation, [C(CH₃)₃]⁺. This results in a prominent base peak at m/z 57, which is a hallmark indicator of this structural moiety. docbrown.info High-resolution mass spectrometry (HR-MS) can be employed to confirm the elemental composition with high accuracy. nih.gov

Table 3: Predicted Mass Spectrometry Data

m/z Ion Significance
146.117 [M+H]⁺ (of free amine) Molecular Ion Peak

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov The IR spectrum of this compound is expected to show several characteristic absorption bands. sagechem.com

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
~2500-3200 (broad) N-H stretch Ammonium (B1175870) (-NH₃⁺)
~2800-3000 C-H stretch Alkyl groups
~1735-1750 (strong) C=O stretch Ester
~1500-1600 N-H bend Ammonium (-NH₃⁺)

X-ray Crystallography for Absolute Stereochemistry and Conformation

For chiral molecules like the enantiomerically pure forms of this compound (L- or D-alanine derivatives), single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. sagechem.com While no public crystal structure for the title compound is available, this method is routinely applied to similar amino acid derivatives to unambiguously assign the (R) or (S) configuration at the chiral center and to study its solid-state conformation. researchgate.net

Chromatographic Methods (HPLC, GC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for determining the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. nih.govavantorsciences.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of non-volatile compounds like amino acid esters. A typical setup would involve a C18 stationary phase column with a mobile phase consisting of a gradient of water and acetonitrile, often with an acidic modifier like formic acid or trifluoroacetic acid. nih.gov Purity is determined by integrating the area of the product peak relative to any impurity peaks, often using a UV detector. avantorsciences.com

Gas Chromatography (GC): Gas chromatography is suitable for analyzing volatile compounds. While the hydrochloride salt itself is non-volatile, GC can be used to analyze the free amine (tert-butyl 2-aminopropanoate) or related volatile impurities. ptfarm.pl Headspace GC, for instance, is a validated method for determining residual levels of related volatile compounds like tert-butylamine (B42293) in pharmaceutical substances. ptfarm.pl This makes GC a valuable tool for quality control and for monitoring certain reaction pathways.

Pharmacological and Biological Research Applications of Derivatives

Anticancer Research and Targeted Protein Degradation

Derivatives of tert-butyl 2-aminopropanoate hydrochloride are utilized in the synthesis of sophisticated anticancer agents, particularly in the field of targeted therapies like antibody-drug conjugates (ADCs). ADCs are designed to deliver a potent cytotoxic payload specifically to cancer cells by linking it to an antibody that targets a tumor-specific antigen.

In the development of novel ADCs, the alanine (B10760859) ester building block is incorporated into the linker component that connects the antibody to the cytotoxic drug. For instance, patents describe the synthesis of complex linker-payloads where (S)-tert-butyl 2-aminopropanoate hydrochloride is used to create a dipeptide unit (alanine-alanine). This dipeptide is part of the linker designed to be cleaved by enzymes within the cancer cell, releasing the toxic agent directly at the site of action. pnas.orgnih.govacs.org The synthesis involves coupling (S)-2-(((benzyloxy)carbonyl)amino)propanoic acid with (S)-tert-butyl 2-aminopropanoate hydrochloride to form a protected dipeptide, which is then further elaborated and attached to the cytotoxic agent and the antibody-linking group. pnas.orgnih.govacs.org This strategic use of an amino acid derivative highlights its importance in creating targeted systems that can distinguish between cancerous and healthy tissue, a central goal in modern oncology.

While not a direct application in Proteolysis-Targeting Chimeras (PROTACs), the use of this compound in ADC linkers is conceptually related to targeted protein degradation. Both technologies rely on bifunctional molecules to bring two entities together—an antibody and a payload in ADCs, and an E3 ligase and a target protein in PROTACs—to achieve a specific therapeutic outcome. nih.govnih.gov The chemical principles for constructing the linkers in both ADCs and PROTACs often draw from a common toolbox of building blocks, including amino acid derivatives like this compound.

Enzyme Inhibition Studies

The structural motif provided by this compound is valuable for creating molecules that can fit into the active sites of enzymes, leading to their inhibition. Researchers have incorporated this building block into inhibitors for various enzymes implicated in disease.

One significant area of research is the development of inhibitors for Histone Deacetylases (HDACs), which are important targets in cancer therapy. A study focused on creating selective inhibitors for HDAC6 used (S)-tert-butyl 2-aminopropanoate hydrochloride in the synthesis of a dipeptide derivative. googleapis.com The synthesis involved coupling it with (S)-2-(benzyloxycarbonylamino)-4-methylpentanoic acid to form a key intermediate, (S)-tert-butyl 2-((S)-2-(benzyloxycarbonylamino)-4-methylpentanamido)propanoate. googleapis.com This intermediate was then further modified to produce potent and selective HDAC inhibitors. The alanine structure provides a specific scaffold that aids in correctly positioning the inhibitor within the enzyme's active site.

Another example is the development of inhibitors for Betaine-Homocysteine S-Methyltransferase (BHMT), an enzyme involved in sulfur metabolism. In a structure-activity relationship study, (S)-tert-butyl 2-aminopropanoate was used to synthesize a series of compounds designed to probe the enzyme's active site. nih.gov The alanine derivative was reacted with a halogenated precursor to create molecules that mimic the natural substrates of BHMT, leading to the identification of potent competitive inhibitors. nih.gov

Table 1: Examples of Enzyme Inhibitors Synthesized from this compound Derivatives

Enzyme Target Inhibitor Class Role of Alanine Derivative Reference
Histone Deacetylase 6 (HDAC6) Dipeptide-based inhibitors Forms a core dipeptide scaffold for binding. googleapis.com

Kinesin motor proteins are essential for cell division, and their inhibition is a promising strategy for cancer treatment. Specifically, the human kinesin HSET (also known as KIFC1) is responsible for clustering extra centrosomes in cancer cells, allowing them to survive. google.com Inhibiting HSET leads to mitotic catastrophe and cell death selectively in these cancer cells, making it an attractive therapeutic target.

Research has led to the discovery of potent small-molecule inhibitors of HSET. One class of inhibitors features a 2-(3-benzamidopropanamido)thiazole-5-carboxylate core structure. google.com While the synthesis in the cited study does not explicitly start from this compound, the resulting active compounds contain structural elements that are analogous to modified amino acids, demonstrating the utility of such scaffolds in achieving high potency and selectivity. These inhibitors were found to be ATP-competitive and could induce a multipolar phenotype in centrosome-amplified human cancer cells, confirming their mechanism of action. google.com The development of such compounds illustrates how amino acid-like fragments are critical components in the design of specific kinesin inhibitors.

Antiviral Properties

Derivatives of tert-butyl 2-aminopropanoate have been identified as possessing broad-spectrum antiviral activity. A key study described a class of acyclic adenosine (B11128) analogues, specifically alkyl esters of (RS)-3-adenin-9-yl-2-hydroxypropanoic acid, as potent antiviral agents. nih.gov Among the various alkyl esters synthesized and tested, the tert-butyl ester derivative was included.

These compounds were shown to be effective inhibitors against a wide range of viruses, including vesicular stomatitis, vaccinia, reo, parainfluenza, and measles viruses. nih.gov The proposed mechanism of action is that the esterified compounds, being more lipophilic, can be taken up by cells more efficiently than the parent acid. Once inside the cell, cellular enzymes are believed to hydrolyze the tert-butyl ester, releasing the active compound, 3-adenin-9-yl-2-hydroxypropanoic acid. This active form is thought to target S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme crucial for viral replication. nih.gov

Protein Interaction Studies

The ability to modulate or disrupt protein-protein interactions is a key goal in drug discovery. Derivatives of this compound are used to build molecules that can mediate these interactions.

The enzyme inhibitors discussed previously are prime examples. The HDAC inhibitors synthesized from the alanine derivative were studied in complex with the HDAC6 protein using X-ray crystallography to understand the precise molecular interactions, such as hydrogen bonds and van der Waals forces, that determine their binding affinity and selectivity. googleapis.com Similarly, the BHMT inhibitors were designed to interact with the substrate-binding pocket of the enzyme. nih.gov

Furthermore, in a different therapeutic area, a patent describes the use of this compound in the synthesis of modulators for serotonin (B10506) receptors. google.com These receptors are key proteins in the central nervous system, and modulating their activity is a strategy for treating various neurological and psychiatric disorders. The synthesis involves a multi-step sequence where the alanine derivative is a key starting material for constructing the final molecule designed to interact with the receptor protein. google.com

Drug Design and Development Lead Compounds

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better properties. This compound is a versatile building block for generating such lead compounds across different therapeutic areas.

The applications already described underscore its role in lead discovery and optimization:

Oncology: It is used to construct linkers for ADCs, representing a key component in the design of targeted cancer therapies. pnas.orgeconstor.eu

Epigenetics: It serves as a scaffold for HDAC inhibitors, which are an important class of anticancer agents. googleapis.com

Metabolic Diseases: It is a starting point for synthesizing inhibitors of BHMT, providing tools to study metabolic pathways. nih.gov

Infectious Diseases: Its ester derivative is a component of a class of broad-spectrum antiviral agents. nih.gov

Immunology/Autoimmune Disease: A patent for treating multiple sclerosis describes the synthesis of sphingosine (B13886) 1-phosphate (S1P) receptor modulators, which involves a reductive amination step using this compound to build a part of the final molecule. google.com

The chirality, protected carboxyl group, and reactive amine make this compound an ideal starting point for combinatorial chemistry and library synthesis, enabling the rapid generation of diverse molecules for screening and identification of new lead compounds.

Applications in Biochemical Pathways and Metabolic Studies

Derivatives of tert-butyl 2-aminopropanoate are also employed as tools to investigate biochemical pathways and metabolism. By inhibiting specific enzymes, these compounds can help elucidate the role of those enzymes in complex biological networks.

The development of inhibitors for Betaine-Homocysteine S-Methyltransferase (BHMT) provides a direct example. BHMT plays a role in the metabolism of the amino acid methionine by catalyzing the transfer of a methyl group from betaine (B1666868) to homocysteine. Using inhibitors derived from tert-butyl 2-aminopropanoate, researchers can probe the function of this pathway and its importance in maintaining metabolic homeostasis. nih.gov A study using such inhibitors in mice confirmed the significant role of BHMT in the in vivo synthesis of methionine from homocysteine. nih.gov

Additionally, amino acid derivatives are crucial for molecular imaging techniques like Positron Emission Tomography (PET). By labeling amino acids or their derivatives with radioisotopes like Carbon-11, scientists can visualize and quantify metabolic processes in real-time within living organisms. nih.gov While not directly citing this compound, research in this area describes the general synthesis of radiolabeled peptides and amino acid derivatives, for which this compound is a suitable precursor, to study their uptake and metabolism in the context of various diseases. nih.gov

Environmental and Safety Considerations in Research and Production

Waste Minimization and Solvent Selection in Synthetic Processes

The principles of green chemistry are central to minimizing the environmental footprint of chemical synthesis. For amino acid esters such as tert-butyl 2-aminopropanoate hydrochloride, this involves optimizing reaction conditions and making informed choices about solvents to reduce waste and energy consumption.

Detailed Research Findings: The synthesis of tert-butyl esters has traditionally involved methods that can be resource-intensive and utilize environmentally unfriendly solvents. researchgate.net However, research has led to improved processes that offer higher yields and purity while reducing waste. For instance, one improved method for a related compound involved using a solid base instead of a solution and performing multiple reaction steps in the same medium, which simplifies operations and lessens the use of toxic solvents and energy. researchgate.net

A significant advancement in this area is the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as a tert-butyl source, which can be facilitated under solvent-free and base-free conditions using techniques like electromagnetic milling. rsc.org This approach is particularly beneficial for sensitive molecules and represents a substantial step towards sustainable synthesis by eliminating solvent waste entirely. rsc.org

Solvent selection is a key factor in the environmental impact of a chemical process, as solvents can account for a significant portion of the total mass of materials used. acs.org Several pharmaceutical companies and academic consortia have developed solvent selection guides to help chemists choose less hazardous and more sustainable options. rsc.orgwhiterose.ac.ukrsc.org These guides rank solvents based on a combination of safety, health, and environmental criteria. Halogenated solvents like dichloromethane (B109758) (DCM) and ethers such as tetrahydrofuran (B95107) (THF) are often categorized as problematic or hazardous, while alcohols (e.g., ethanol, isopropanol) and esters (e.g., ethyl acetate) are generally preferred. rsc.orgwhiterose.ac.uk The move away from hazardous solvents like DMF (dimethylformamide) is a clear trend driven by these green chemistry initiatives. rsc.org

Solvent CategoryExamplesGreen Chemistry RecommendationRationale
PreferredWater, Ethanol, Propanol, Ethyl acetate (B1210297), Isopropyl acetateRecommendedLow toxicity, biodegradable, safer handling profiles.
UsableMethanol, Heptane, Toluene, Acetonitrile, DMSOProblematicModerate health or environmental concerns. Use should be minimized.
UndesirableDichloromethane (DCM), Diethyl ether, Hexanes, DMF, 1,4-DioxaneHazardousHigh toxicity, environmental persistence, or safety risks (e.g., flammability, peroxide formation). rsc.orgwhiterose.ac.uk

Lifecycle Assessment of Production Methods

A Lifecycle Assessment (LCA) provides a comprehensive framework for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through manufacturing, use, and disposal ("cradle-to-grave"). mdpi.com While a specific LCA for this compound is not publicly available, the methodology can be applied based on known production routes for amino acids and their derivatives.

Detailed Research Findings: An LCA for a compound like this compound would quantify inputs such as energy, water, and raw materials (e.g., alanine (B10760859), isobutylene (B52900), hydrochloric acid) and outputs like emissions to air, water, and soil at every process step. anl.gov The production of amino acids, a key starting material, can be achieved through fermentation or chemical synthesis, each with a different environmental profile. researchgate.net Fermentation-based routes, often considered "greener," still have environmental loads associated with feedstock cultivation, energy use during fermentation, and downstream processing. mdpi.com

Biological Degradation and Environmental Fate Studies

The environmental fate of a chemical compound describes its transport and transformation in the environment. This includes processes like biodegradation, hydrolysis, volatilization, and adsorption to soil.

Detailed Research Findings: Direct studies on the environmental fate of this compound are limited. However, inferences can be drawn from its structure and data on similar compounds. The molecule contains an ester linkage and a tert-butyl group, both of which influence its environmental behavior.

Hydrolysis: The ester functional group can undergo hydrolysis, breaking down into tert-butanol (B103910) and alanine hydrochloride. However, this process is not expected to be a significant environmental fate process under typical environmental pH conditions. nih.gov

Mobility and Fate: If released to soil, the compound is expected to have very high mobility based on estimations for similar structures. nih.gov If released into water, it is not expected to adsorb significantly to suspended solids and sediment. nih.gov Volatilization from water surfaces may be an important fate process, with estimated half-lives of 6 days in a model river and 69 days in a model lake for a related compound. nih.gov The potential for bioconcentration in aquatic organisms is estimated to be low. nih.gov

Environmental ParameterExpected BehaviorReference/Basis
BiodegradationNot expected to be readily biodegradable; potentially inherently biodegradable.Based on tert-butyl and ether structures in similar compounds. nih.govarkema.com
Bioconcentration PotentialLow.Based on an estimated bioconcentration factor of 0.8 for a similar compound. nih.gov
Soil MobilityExpected to be very high.Based on an estimated Koc of 5 for a similar compound. nih.gov
Volatilization from WaterMay be an important fate process.Estimated half-lives of 6 (river) and 69 (lake) days for a similar compound. nih.gov
HydrolysisNot expected to be a major fate process under environmental conditions.Based on the stability of the functional groups. nih.gov

Safety Protocols for Handling and Storage in Research Environments

Proper handling and storage are paramount to ensure the safety of laboratory personnel. This compound has specific hazards that must be managed through appropriate protocols and personal protective equipment (PPE).

Detailed Research Findings: According to GHS classifications aggregated by suppliers, the compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). nih.gov Safety Data Sheets (SDS) for this and similar compounds provide detailed safety protocols. sigmaaldrich.comfishersci.comfishersci.com

Handling:

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood to keep airborne concentrations low. fishersci.comfishersci.com Emergency eyewash stations and safety showers must be readily available. fishersci.com

Personal Protective Equipment (PPE):

Eye/Face Protection: Safety glasses with side-shields or goggles are required. A face shield may be necessary for larger quantities. cdhfinechemical.com

Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly. sigmaaldrich.comcdhfinechemical.com A lab coat or other protective clothing is necessary to prevent skin contact. fishersci.com

Respiratory Protection: If ventilation is inadequate or dust/aerosols are generated, a NIOSH/MSHA-approved respirator should be used. fishersci.com

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. sigmaaldrich.comfishersci.com Keep away from heat, sparks, and open flames. fishersci.com

Storage:

Conditions: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. sigmaaldrich.comfishersci.com Some suppliers recommend refrigeration (2-8°C). sagechem.com Because the compound is hygroscopic (absorbs moisture from the air), it should be handled and opened with care, potentially under an inert atmosphere. sigmaaldrich.comfishersci.com Refrigerated containers should be allowed to warm to room temperature before opening to prevent condensation. peptide.com

Incompatibilities: Store away from strong oxidizing agents, acids, and bases. fishersci.com

ProcedureProtocolPrimary Hazard Mitigated
Engineering ControlsUse in a chemical fume hood. Ensure access to eyewash stations and safety showers. fishersci.comfishersci.comRespiratory irritation, inhalation exposure. nih.gov
Eye ProtectionWear safety glasses or goggles. cdhfinechemical.comSerious eye irritation. nih.gov
Skin ProtectionWear chemical-resistant gloves and a lab coat. fishersci.comSkin irritation. nih.gov
Handling HygieneAvoid creating dust. Wash hands after use. No smoking or eating in the work area. sigmaaldrich.comfishersci.comAccidental ingestion, cross-contamination.
StorageKeep container tightly sealed in a cool, dry, well-ventilated area. Refrigerate as needed. sigmaaldrich.comfishersci.comsagechem.comDegradation due to moisture (hygroscopic), reactivity. sigmaaldrich.com
IncompatibilitiesStore away from strong oxidizing agents, acids, and bases. fishersci.comUncontrolled chemical reactions.

Table of Mentioned Compounds

Compound Name
This compound
1-tert-butoxypropan-2-ol
Alanine
Di-tert-butyl dicarbonate ((Boc)2O)
Dichloromethane (DCM)
Dimethylformamide (DMF)
Ethanol
Ethyl acetate
Hydrochloric acid
Isobutylene
Isopropanol
Methyl tert-butyl ether (MTBE)
Tetrahydrofuran (THF)

Future Research Directions and Emerging Applications

Development of Novel Catalytic Transformations

The chiral nature of tert-butyl 2-aminopropanoate hydrochloride makes it an intriguing candidate for the development of novel catalytic systems, particularly in asymmetric synthesis. enamine.net Future research could focus on utilizing its inherent chirality to induce stereoselectivity in a variety of chemical reactions.

One promising avenue is its use as a chiral ligand for transition metal catalysts. By coordinating with a metal center, the amino and ester functionalities could create a chiral environment, guiding the stereochemical outcome of reactions such as asymmetric hydrogenation, C-C bond formation, or amination. The development of such catalysts would be highly valuable for the efficient synthesis of enantiomerically pure pharmaceuticals and fine chemicals. yale.edu

Furthermore, derivatives of this compound could be explored as organocatalysts. The amine group can be modified to create more complex chiral scaffolds, such as those found in prolinamides or other amine-based catalysts. These new organocatalysts could be applied to a range of transformations, including asymmetric aldol (B89426) reactions, Michael additions, and Mannich reactions, offering a metal-free alternative for the synthesis of chiral molecules. The tert-butyl ester group provides steric bulk that can influence the catalyst's pocket and enhance enantioselectivity.

Table 1: Potential Catalytic Applications

Catalysis Type Potential Role of this compound derivative Target Reactions
Transition Metal Catalysis Chiral Ligand Asymmetric Hydrogenation, Asymmetric Allylic Alkylation

Integration into Automated Synthesis Platforms

The increasing demand for rapid synthesis and screening of compound libraries has spurred the development of automated synthesis platforms. researchgate.netsynplechem.com this compound is well-suited for integration into these high-throughput systems, particularly for the automated synthesis of peptides and peptidomimetics. nih.govnih.gov

In automated solid-phase peptide synthesis (SPPS), the compound can serve as a key building block. Its pre-protected carboxylic acid (as a tert-butyl ester) and available amine allow for its direct incorporation into a growing peptide chain without the need for an orthogonal protecting group strategy for the C-terminus. This simplifies the synthetic sequence and can be readily adapted for use in automated synthesizers that employ flow chemistry or robotic liquid handling. nih.gov

Future work could involve developing standardized protocols for using this and similar amino acid esters in various automated platforms. This would enable the rapid generation of large libraries of peptides or peptidomimetics, where the alanine (B10760859) residue's methyl side chain can be systematically placed to probe structure-activity relationships. researchgate.net The compatibility of its hydrochloride salt form with standard coupling reagents and solvents used in automated synthesis would be a key area of optimization.

Exploration in Materials Science

The intersection of materials science and biochemistry presents new opportunities for creating advanced functional materials. This compound, as an amino acid derivative, is a prime candidate for incorporation into novel biocompatible and biodegradable polymers. nih.gov

Research can be directed towards using the compound as a monomer in polymerization reactions. For example, it could be used to create poly(amide-ester)s or other polymers with defined stereochemistry along the backbone. The presence of the amino acid moiety is expected to enhance the biocompatibility and biodegradability of these materials, making them suitable for biomedical applications such as tissue engineering scaffolds, drug delivery vehicles, and absorbable sutures. nih.gov The tert-butyl group could be used to tune the polymer's hydrophobicity and degradation rate.

Another emerging application is the development of "smart" polymers that respond to specific environmental stimuli. The tert-butyl ester is labile under acidic conditions. google.com This property could be exploited to design pH-responsive materials that change their structure or release an encapsulated payload in an acidic environment, such as within a tumor microenvironment or an endosomal compartment.

Table 2: Potential Applications in Materials Science

Material Type Role of the Compound Potential Application
Biocompatible Polymers Monomer Tissue Engineering, Drug Delivery
pH-Responsive Materials Functional Monomer Targeted Drug Release, Smart Coatings

Advanced Biological Screening and Therapeutic Target Identification

The quest for new therapeutics relies heavily on the synthesis and screening of diverse molecular libraries. nih.gov As a chiral building block, this compound can be a foundational element in generating focused libraries for drug discovery.

These libraries can then be subjected to high-throughput screening against a wide array of biological targets, including enzymes (e.g., proteases, kinases) and receptors. The chirality of the building block is crucial, as biological systems often exhibit stereospecific recognition. enamine.net Identifying "hit" compounds from these screens can provide starting points for lead optimization and the identification of novel therapeutic targets. The physicochemical properties imparted by the tert-butyl group can also influence the pharmacokinetic profile of the resulting molecules.

Design of Smart Prodrugs and Delivery Systems

Prodrug design is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The chemical structure of this compound makes it an excellent component for creating smart prodrugs and targeted delivery systems.

The key feature is the tert-butyl ester, which can function as a temporary protecting group for a carboxylic acid on a drug molecule. This ester linkage is relatively stable under normal physiological conditions but can be cleaved by specific enzymes (esterases) or in acidic environments. google.comnih.gov This allows for the targeted release of an active drug at a specific site in the body, such as the colon or in cancerous tissues, thereby increasing efficacy and reducing systemic side effects.

Future research could focus on conjugating various drugs (e.g., non-steroidal anti-inflammatory drugs, anticancer agents) to the alanine backbone via the amine, while the drug's own carboxyl group is masked as a tert-butyl ester. Alternatively, the compound itself could be attached to a drug, with the tert-butyl ester acting as the trigger for release. The design of such systems would require careful tuning of the ester's lability to ensure release occurs at the desired rate and location. nih.gov This approach holds significant promise for developing next-generation therapeutics with enhanced precision and safety profiles.

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl 2-aminopropanoate hydrochloride?

The compound is typically synthesized via coupling reactions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in anhydrous DMF. For example, this compound is reacted with activated esters under cold conditions (0°C) to minimize side reactions. Purification is achieved through column chromatography, and structural confirmation relies on ¹H NMR, ¹³C NMR, and HRMS .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and amine proton signals.
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass determination of the molecular ion (e.g., [M+H]⁺).
  • Infrared Spectroscopy (IR) : To identify carbonyl (C=O) and amine (N-H) stretches. Purity is often verified via HPLC with UV detection (e.g., using C18 columns and acetonitrile/water gradients) .

Q. What are the recommended storage conditions for this compound?

Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester group. Desiccants like silica gel should be used to avoid moisture absorption, which can lead to decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Temperature Control : Maintain reactions at 0°C to reduce racemization of the chiral center.
  • Solvent Selection : Anhydrous DMF ensures high solubility of intermediates while suppressing side reactions.
  • Catalyst Screening : Test alternatives to HATU (e.g., EDCI or DCC) to improve coupling efficiency. Advanced monitoring via in-situ IR or LC-MS can identify transient intermediates and guide optimization .

Q. How can discrepancies in NMR data for this compound be resolved?

Unexpected peaks may arise from residual solvents (e.g., DMF) or hydrolysis products. Strategies include:

  • Deuterated Solvent Exchange : Use D₂O to confirm exchangeable protons (e.g., NH₃⁺).
  • 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign quaternary carbons.
  • Spiking Experiments : Add authentic samples of suspected impurities (e.g., free amine) to confirm their presence .

Q. What methodologies are effective in analyzing the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via LC-MS.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze for decomposition products like tert-butanol and alanine derivatives.
  • Circular Dichroism (CD) : For enantiomeric stability assessment in chiral environments .

Q. How can enantiomeric purity be ensured during peptide coupling reactions?

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate D/L isomers.
  • Kinetic Resolution : Employ enzymes like lipases to selectively hydrolyze one enantiomer.
  • Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective reagents .

Data Contradiction and Validation

Q. How should researchers address conflicting literature reports on the compound’s reactivity?

  • Replicate Key Experiments : Reproduce reported procedures with strict control of variables (e.g., solvent grade, temperature).
  • Cross-Validate Analytical Data : Compare NMR chemical shifts and HRMS spectra across studies to identify inconsistencies.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reaction pathways and validate experimental outcomes .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Design of Experiments (DoE) : Apply factorial designs to assess the impact of variables (e.g., reagent stoichiometry, reaction time).
  • Process Analytical Technology (PAT) : Implement real-time monitoring via Raman spectroscopy or inline pH probes.
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) early in development to ensure consistency .

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Reactant of Route 2
Tert-butyl 2-aminopropanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.